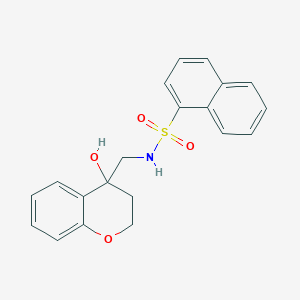

N-((4-hydroxychroman-4-yl)methyl)naphthalene-1-sulfonamide

CAS No.: 1396680-60-6

Cat. No.: VC5291207

Molecular Formula: C20H19NO4S

Molecular Weight: 369.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396680-60-6 |

|---|---|

| Molecular Formula | C20H19NO4S |

| Molecular Weight | 369.44 |

| IUPAC Name | N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]naphthalene-1-sulfonamide |

| Standard InChI | InChI=1S/C20H19NO4S/c22-20(12-13-25-18-10-4-3-9-17(18)20)14-21-26(23,24)19-11-5-7-15-6-1-2-8-16(15)19/h1-11,21-22H,12-14H2 |

| Standard InChI Key | ZBSZXLNYVXPTKA-UHFFFAOYSA-N |

| SMILES | C1COC2=CC=CC=C2C1(CNS(=O)(=O)C3=CC=CC4=CC=CC=C43)O |

Introduction

Structural Characteristics and Nomenclature

Core Architecture

The molecule features a naphthalene-1-sulfonamide group linked via a methylene bridge to a 4-hydroxychroman scaffold. Chroman (2,3-dihydro-1-benzopyran) consists of a benzene ring fused to a partially saturated pyran ring, with the hydroxyl group at position 4 introducing stereochemical complexity. The sulfonamide group (-SO₂NH-) bridges the chroman’s methyl substituent and the naphthalene system, creating a planar and hydrophobic core.

Key Structural Features:

-

Naphthalene sulfonamide: Aromatic system with strong π-π stacking potential .

-

4-Hydroxychroman: Oxygenated bicyclic structure capable of hydrogen bonding .

-

Methylene linker: Enhances conformational flexibility while maintaining structural rigidity.

The IUPAC name N-((4-hydroxychroman-4-yl)methyl)naphthalene-1-sulfonamide reflects these components systematically.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

While no explicit synthesis for this compound is documented, established methods for analogous sulfonamides suggest viable routes:

-

Sulfonylation: React 4-(aminomethyl)-4-hydroxychroman with naphthalene-1-sulfonyl chloride in dichloromethane under basic conditions (e.g., triethylamine) .

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the pure product .

Challenges in Synthesis

-

Steric hindrance: Bulky chroman and naphthalene groups may reduce reaction efficiency.

-

Hydroxyl group stability: Acidic conditions could lead to dehydration; neutral pH is critical .

Physicochemical and Computational Properties

Predicted Molecular Parameters

Using PubChem’s computational tools (as applied to analogs ), key properties include:

Blood-Brain Barrier (BBB) Penetration

The compound’s moderate logP and polar surface area suggest limited BBB permeability (BBB score: 2.1/4.0), aligning with chroman derivatives that exhibit peripheral activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume